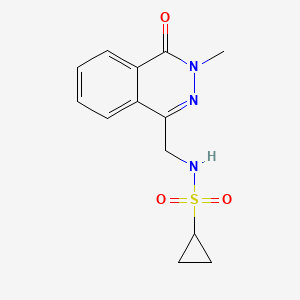

N-((3-甲基-4-氧代-3,4-二氢酞嗪-1-基)甲基)环丙烷磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . Another related compound is “N,N-dimethyl-4-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzene-1-sulfonamide” which is also provided by Key Organics .

Molecular Structure Analysis

The molecular structure of related compounds can be described using SMILES string and InChI codes. For example, the SMILES string for “(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid” isCN1N=C(CC(O)=O)c2ccccc2C1=O and its InChI code is 1S/C11H10N2O3/c1-13-11(16)8-5-3-2-4-7(8)9(12-13)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) . Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be described using their empirical formula, molecular weight, and other properties. For example, “(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid” has an empirical formula ofC11H10N2O3 and a molecular weight of 218.21 .

科学研究应用

抗肿瘤活性

该化合物已针对其抗肿瘤潜力进行了研究。 Liu 等人在研究中合成了 17 种新型 3-甲基-4-氧代-3,4-二氢咪唑并[5,1-d][1,2,3,5]四嗪-8-羧酸酯和 -羧酰胺衍生物,并对其进行了评价 。其中,化合物 IVa 显示出比其他化合物更强的活性,甚至超过了阳性对照替莫唑胺。在 40 μg/mL 的 IVa 存在下,测试肿瘤细胞的存活率低于 10%。值得注意的是,酯类对 HL-60 细胞显示出比酰胺和替莫唑胺更强的抗肿瘤活性。这些化合物还表现出增强的水溶性。

胶质母细胞瘤治疗

替莫唑胺(也称为 3-甲基-4-氧代-3,4-二氢咪唑并[5,1-d][1,2,3,5]四嗪-8-羧酰胺)已获得美国 FDA 批准用于治疗胶质母细胞瘤和间变性星形细胞瘤。 在体内,替莫唑胺转化为 5-(3-甲基-1-三氮烯)咪唑-4-羧酰胺 (MTIC),其在 DNA 甲基化中起着至关重要的作用 。目前也正在探索将替莫唑胺与其他抗癌药物联合使用的疗法。

活性代谢产物的形成

目标化合物可在体内水解形成 3-甲基-4-氧代-3,4-二氢咪唑并[5,1-d][1,2,3,5]四嗪-8-羧酸,它是替莫唑胺的活性代谢产物。 这种代谢产物在体外对 TLX 淋巴瘤表现出中等活性 .

联合治疗的潜力

研究人员正在探索将替莫唑胺与已建立的抗癌药物(如顺铂和伊立替康)联合使用的疗法 .

作用机制

该化合物的作用机制涉及 DNA 损伤,一些肿瘤细胞表达的 O-6-甲基鸟嘌呤-DNA 甲基转移酶 (MGMT) 可以修复这种损伤。 了解这种机制对于克服肿瘤对烷化剂(如替莫唑胺)的耐药性至关重要 .

安全和危害

The safety and hazards of related compounds are usually described using GHS pictograms, signal words, and hazard statements. For example, “N,N-dimethyl-4-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzene-1-sulfonamide” has a GHS07 pictogram, a signal word of “Warning”, and hazard statements H302, H312, and H332 .

作用机制

Target of Action

A structurally similar compound, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, is used in the synthesis of phthalazinone scaffolds that are potent inhibitors of poly (adp-ribose) polymerase .

Mode of Action

If it acts similarly to the related compound mentioned above, it may inhibit the activity of poly (adp-ribose) polymerase .

Biochemical Pathways

If it acts as a poly (adp-ribose) polymerase inhibitor, it could potentially affect dna repair pathways and cellular responses to stress .

Result of Action

If it acts as a poly (adp-ribose) polymerase inhibitor, it could potentially induce cell death in cancer cells .

属性

IUPAC Name |

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-16-13(17)11-5-3-2-4-10(11)12(15-16)8-14-20(18,19)9-6-7-9/h2-5,9,14H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFBIHIDMHFYPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2367270.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2367273.png)

![4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2367277.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2367280.png)

![6-Methoxy-1-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2367281.png)

![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2367283.png)

![N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-phenylpiperazinyl)ethanamide](/img/structure/B2367284.png)

![N-(4-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2367290.png)